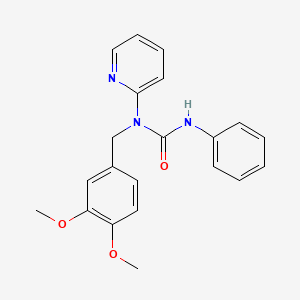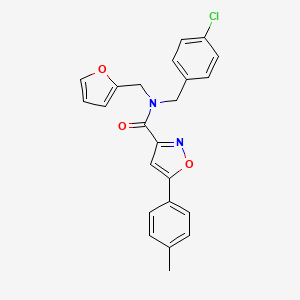
1-(3,4-Dimethoxybenzyl)-3-phenyl-1-pyridin-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA is an organic compound with a complex structure that includes a dimethoxyphenyl group, a phenyl group, and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can be achieved through a multi-step process. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.
化学反应分析
Types of Reactions
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more hydrogenated product.
科学研究应用
3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It may be used in the study of biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA include:
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
- 1-(3,4-Dimethoxyphenyl)propan-1-one
Uniqueness
What sets 3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-PHENYL-3-(PYRIDIN-2-YL)UREA apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions that may not be possible with other compounds, making it a valuable subject of study in scientific research.
属性
分子式 |
C21H21N3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-1-pyridin-2-ylurea |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-12-11-16(14-19(18)27-2)15-24(20-10-6-7-13-22-20)21(25)23-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,25) |
InChI 键 |
DNWCAQLSNCIXJM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-tert-butylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B14987319.png)



![2-(4-Methoxyphenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14987335.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14987339.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B14987348.png)

![Ethyl 4,5-dimethyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)thiophene-3-carboxylate](/img/structure/B14987352.png)

![4-bromo-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14987376.png)
![N-cycloheptyl-4-methyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B14987377.png)
![2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B14987385.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14987395.png)
